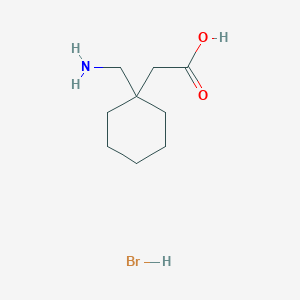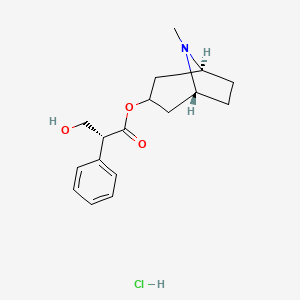
Hyoscyamine hydrochloride, (+)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hyoscyamine hydrochloride, (+)-, is a tropane alkaloid and the levorotary isomer of atropine. It is a naturally occurring compound found in plants of the Solanaceae family, such as henbane, mandrake, and deadly nightshade (Atropa belladonna) . This compound is known for its anticholinergic properties and has been used in medicine for various therapeutic purposes, including the treatment of gastrointestinal disorders, bladder spasms, and certain heart conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of hyoscyamine hydrochloride typically involves the extraction of hyoscyamine from plant sources followed by chemical synthesis. One method involves using 2,4-dihydroxy-5-methoxybenzaldehyde as a starting material, adding a solvent and a catalyst, and performing a heat preservation reaction with a malonic acid compound at temperatures ranging from 0-300°C . The reaction mixture is then cooled, and the hyoscyamine is recrystallized using ethyl acetate to obtain a pure product .
Industrial Production Methods
Industrial production of hyoscyamine hydrochloride often involves large-scale extraction from plants such as Atropa belladonna. The extracted hyoscyamine is then purified and converted into its hydrochloride salt form through chemical reactions. This process ensures a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Hyoscyamine hydrochloride undergoes various chemical reactions, including:
Oxidation: Hyoscyamine can be oxidized to form scopolamine, another tropane alkaloid with similar properties.
Hydroxylation: The compound can undergo hydroxylation to form 6β-hydroxy-hyoscyamine.
Substitution: Hyoscyamine can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Hydroxylation: Enzymes like hyoscyamine 6β-hydroxylase are often employed for this reaction.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products
Scopolamine: Formed through oxidation of hyoscyamine.
6β-Hydroxy-hyoscyamine: Formed through hydroxylation.
Scientific Research Applications
Hyoscyamine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of other tropane alkaloids and related compounds.
Biology: Studied for its effects on the nervous system and its role as an anticholinergic agent.
Medicine: Used in the treatment of gastrointestinal disorders, bladder spasms, and certain heart conditions.
Industry: Employed in the production of pharmaceuticals and as a research tool in various biochemical studies.
Mechanism of Action
Hyoscyamine hydrochloride exerts its effects by competitively and non-selectively antagonizing muscarinic receptors in smooth muscle, cardiac muscle, and various glands . This antagonism inhibits the action of acetylcholine, leading to reduced muscle spasms, decreased secretion of fluids, and other therapeutic effects . The compound primarily targets muscarinic receptors M1, M2, and M3, affecting pathways involved in gastrointestinal motility, cardiac function, and glandular secretion .
Comparison with Similar Compounds
Similar Compounds
Atropine: A racemic mixture of hyoscyamine and its enantiomer, scopolamine.
Scopolamine: Another tropane alkaloid with similar anticholinergic properties but fewer adverse effects.
Cyclobenzaprine: A muscle relaxant with anticholinergic effects.
Uniqueness
Hyoscyamine hydrochloride is unique due to its specific isomeric form, which provides distinct pharmacological properties compared to its racemic mixture, atropine . It is also more potent in its anticholinergic effects, making it a valuable compound in medical treatments .
Properties
CAS No. |
55-47-0 |
|---|---|
Molecular Formula |
C17H24ClNO3 |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C17H23NO3.ClH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15?,16-;/m0./s1 |
InChI Key |
OJIPQOWZZMSBGY-QJUJUZMZSA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H](CO)C3=CC=CC=C3.Cl |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



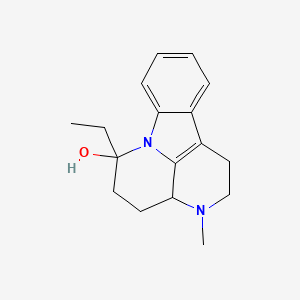
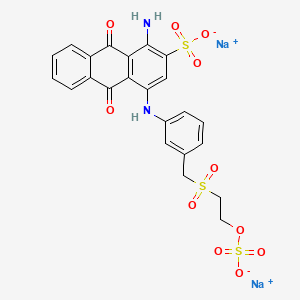
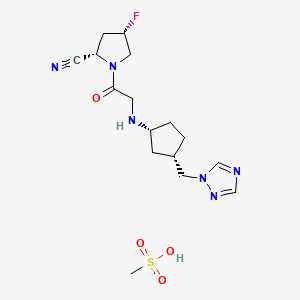
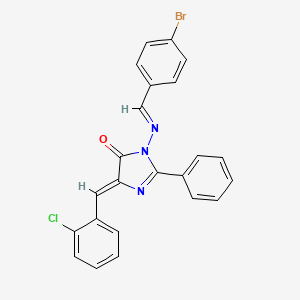
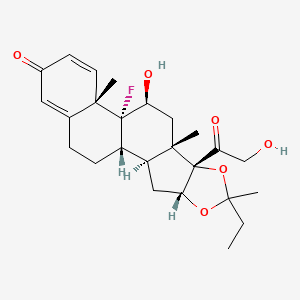

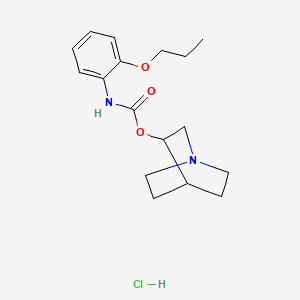
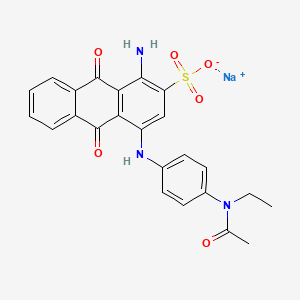
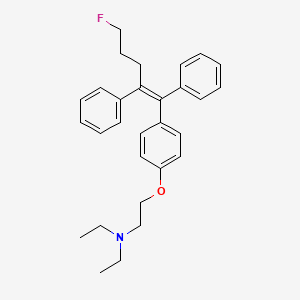
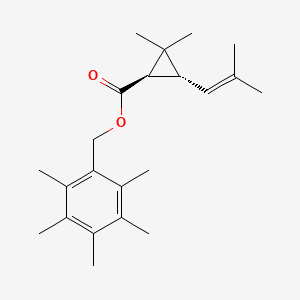
![(3Z)-5-fluoro-3-[[4-(imidazole-1-carbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B12775996.png)
